molecular formula C3H4FN3O2S B2970408 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1909316-19-3

4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2970408
CAS No.: 1909316-19-3
M. Wt: 165.14
InChI Key: CQGYNQOPHBKPQX-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C3H5N3SO2F. It is a derivative of 4H-1,2,4-triazole, a heterocyclic aromatic organic compound containing nitrogen atoms. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sulfuryl fluoride under specific conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential biological activities, making it a candidate for drug development and bioactive molecule studies.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals due to its unique properties.

Comparison with Similar Compounds

4-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is similar to other triazole derivatives, such as 4H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole. its unique sulfonyl fluoride group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:

  • 4H-1,2,4-triazole

  • 4-methyl-4H-1,2,4-triazole

  • 4-methyl-4H-1,2,4-triazole-3-thiol

These compounds share structural similarities but differ in their functional groups and resulting properties.

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Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGYNQOPHBKPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-19-3
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
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